An In-depth Technical Guide to Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. We will delve into its chemical structure, physicochemical and spectroscopic properties, and detail a robust, field-proven synthetic protocol. Furthermore, this guide will explore the compound's reactivity and its significant potential in drug discovery, particularly as a scaffold for kinase inhibitors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine system, a planar, aromatic heterocycle with a unique electronic distribution. This scaffold has garnered significant attention from the medicinal chemistry community due to its versatile biological activity.[1][2] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, and notably, anticancer activities.[3][4]
The therapeutic potential of pyrazolo[1,5-a]pyrimidines often stems from their ability to act as bioisosteres of purines, enabling them to interact with a variety of enzymes and receptors within the cell. A particularly important application is their role as protein kinase inhibitors.[3] By competing with ATP for the kinase binding site, these molecules can modulate cellular signaling pathways that are often dysregulated in diseases like cancer.[3] Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a key building block in the synthesis of libraries of such inhibitors, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Structure and Properties
The chemical structure of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the fused pyrazolo[1,5-a]pyrimidine core, an amino group at the C6 position, and an ethyl carboxylate group at the C3 position.
Molecular Formula: C₉H₁₀N₄O₂
Molecular Weight: 220.22 g/mol
CAS Number: 1083196-34-2[5]
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Comments |
| Melting Point | >200 °C | Aromatic, heterocyclic compounds with hydrogen bonding capabilities (from the amino group) tend to have high melting points. For comparison, the related ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has a melting point of 141.5-147.5 °C.[6] The amino group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Moderately soluble in methanol and ethanol. | The presence of the polar amino and ester groups should confer some solubility in polar solvents. However, the planar, aromatic core is hydrophobic, limiting aqueous solubility. |
| pKa | The amino group is expected to be weakly basic. The pyrazole and pyrimidine nitrogens are also basic, but their basicity is reduced due to their involvement in the aromatic system. | The exact pKa values would require experimental determination. |
Spectroscopic Characterization (Predicted)
The structural features of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate give rise to a predictable spectroscopic signature.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 1.30-1.40 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.
-
δ 4.25-4.35 (q, 2H): Quartet for the methylene protons of the ethyl ester.
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δ 6.50-7.00 (br s, 2H): Broad singlet for the amino protons at C6.
-
δ 7.50-8.50 (m, 2H): Signals for the aromatic protons on the pyrimidine ring (H5 and H7).
-
δ 8.60-8.80 (s, 1H): Singlet for the proton on the pyrazole ring (H2).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 14.5: Methyl carbon of the ethyl ester.
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δ 60.0: Methylene carbon of the ethyl ester.
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δ ~95-155: A series of signals corresponding to the carbons of the pyrazolo[1,5-a]pyrimidine core.
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δ 165.0: Carbonyl carbon of the ethyl ester.
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-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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3400-3200: N-H stretching vibrations of the amino group.
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3100-3000: C-H stretching of the aromatic rings.
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~1700: C=O stretching of the ethyl ester.
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1640-1500: C=C and C=N stretching vibrations of the heterocyclic core.
-
-
Mass Spectrometry (MS):
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[M+H]⁺: Expected at m/z 221.08.
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Synthesis of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
The most convergent and widely adopted strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dielectrophile.[1][7] For the synthesis of the title compound, the key precursors are ethyl 3-amino-1H-pyrazole-4-carboxylate and a three-carbon unit that will form the pyrimidine ring.
Proposed Synthetic Pathway
A highly plausible and efficient route involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with an activated malononitrile derivative, such as ethoxymethylenemalononitrile, followed by a reductive cyclization.
Caption: Proposed synthetic pathway for ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Detailed Experimental Protocol
This protocol is a well-established method for the synthesis of related pyrazolo[1,5-a]pyrimidines and is expected to be highly effective for the target molecule.
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
This starting material can be synthesized from ethyl cyanoacetate and hydrazine hydrate.
Materials:
-
Ethyl cyanoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of ethyl cyanoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate
-
Ethoxymethylenemalononitrile
-
Sodium ethoxide
-
Ethanol
-
Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide.
-
To this solution, add ethoxymethylenemalononitrile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate enamine may precipitate and can be isolated, or the reaction can proceed in one pot.
-
To the reaction mixture (or the isolated intermediate redissolved in a suitable solvent), add a reducing agent such as sodium dithionite in an aqueous solution or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction and cyclization are complete (monitor by TLC).
-
After the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Mechanism and Rationale
The synthesis proceeds through a well-defined mechanism:
-
Condensation: The exocyclic amino group of the 3-aminopyrazole is more nucleophilic than the endocyclic nitrogens and attacks the electrophilic carbon of the ethoxymethylenemalononitrile, displacing the ethoxy group to form an enamine intermediate.[2]
-
Reductive Cyclization: The nitrile group in the intermediate is then reduced to an amino group. This newly formed amino group undergoes an intramolecular cyclization by attacking the ester carbonyl or a related activated position on the pyrazole ring, followed by dehydration to form the stable aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the cyclization is generally high.
Reactivity and Derivatization
The ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold offers several sites for further chemical modification, making it a versatile building block for creating compound libraries.
Caption: Key reactivity sites on ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
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Amino Group (C6): The primary amino group is a key handle for derivatization. It can undergo:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Introduction of alkyl or aryl groups.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl).
-
-
Ester Group (C3): The ethyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form a diverse range of amides. This is a common strategy in drug discovery to modulate solubility and target interactions.
-
Reduced: To a primary alcohol, which can be further functionalized.
-
-
Heterocyclic Core: The pyrazolo[1,5-a]pyrimidine ring system can undergo electrophilic aromatic substitution, although the conditions need to be carefully controlled to manage regioselectivity.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in drug discovery.[8] Its ability to mimic the purine core allows it to interact with a wide range of biological targets.
Kinase Inhibition
A primary application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[3] Numerous studies have demonstrated that compounds with this core can effectively inhibit various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.[9]
-
B-Raf Kinase: A key component of the MAPK/ERK signaling pathway, often mutated in melanoma.[8]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.
The ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate molecule serves as an excellent starting point for the synthesis of kinase inhibitors. The amino group at C6 can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high potency. The ester at C3 can be modified to explore interactions with the solvent-exposed region of the active site, which can be leveraged to improve selectivity and physicochemical properties.
Conclusion
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with multiple sites for chemical derivatization, makes it an ideal scaffold for the generation of compound libraries targeting a range of biological targets, most notably protein kinases. This in-depth guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their research and development endeavors.
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